![molecular formula C9H19NO B2628982 (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine CAS No. 2248216-86-4](/img/structure/B2628982.png)
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine
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Overview
Description
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine, also known as DMOP, is a chiral amine that has been widely used in scientific research. It is a small molecule that can be synthesized easily and has shown promising results in various applications.
Mechanism Of Action
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a modulator of G protein-coupled receptors (GPCRs). It binds to the receptor and induces a conformational change, leading to the activation or inhibition of downstream signaling pathways. (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been shown to modulate various GPCRs, including the dopamine D2 receptor, adenosine A2A receptor, and serotonin 5-HT2C receptor.
Biochemical and Physiological Effects:
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter release.
2. Modulation of glucose metabolism.
3. Modulation of lipid metabolism.
4. Modulation of blood pressure.
5. Modulation of immune function.
Advantages And Limitations For Lab Experiments
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has several advantages for lab experiments, including:
1. High purity and stability.
2. Easy synthesis method.
3. Wide range of applications.
However, there are also some limitations, including:
1. Limited knowledge of the exact mechanism of action.
2. Limited availability of GPCR crystal structures.
3. Limited availability of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine derivatives.
Future Directions
There are several future directions for (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research, including:
1. Development of new (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine derivatives with improved properties.
2. Investigation of the exact mechanism of action of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine.
3. Investigation of the role of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine in various physiological processes.
4. Investigation of the potential therapeutic applications of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine.
5. Investigation of the potential side effects of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine.
Conclusion:
In conclusion, (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is a chiral amine that has been widely used in scientific research. It can be synthesized easily and has shown promising results in various applications. (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a modulator of GPCRs and has various biochemical and physiological effects. (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has several advantages for lab experiments, but also has some limitations. There are several future directions for (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research, including the development of new derivatives and investigation of its potential therapeutic applications.
Synthesis Methods
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of (R)-2-amino-1-butanol with 2,2-dimethyloxirane in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine with high purity.
Scientific Research Applications
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been used in various scientific research applications, including:
1. As a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
2. As a chiral reagent in asymmetric synthesis.
3. As a ligand in asymmetric catalysis.
4. As a probe in NMR spectroscopy.
5. As a fluorescent probe in bioimaging.
6. As a modulator of G protein-coupled receptors.
properties
IUPAC Name |
(2R)-1-(4,4-dimethyloxolan-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFXCMZPVGYSLE-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(CO1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine |
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